molecular formula C16H15NO5 B5829780 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid

2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid

Cat. No. B5829780
M. Wt: 301.29 g/mol
InChI Key: RUMNKWWJCSYFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid, also known as MOBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MOBA belongs to the class of compounds known as nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid is a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme and does not affect the activity of the closely related COX-1 enzyme. By inhibiting COX-2, 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid reduces the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid has been shown to have antioxidant, antitumor, and neuroprotective effects. 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid has also been shown to inhibit the growth of various cancer cell lines, including breast cancer and prostate cancer.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid in lab experiments is its selectivity for COX-2. This allows researchers to study the role of COX-2 in various biological processes without affecting the activity of COX-1. However, one limitation of using 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid. One area of interest is the potential use of 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid in the development of new anti-inflammatory and analgesic drugs. Another area of interest is the potential use of 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid in the treatment of various types of cancer. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid and its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid involves a multi-step process that begins with the reaction of 3-methoxyaniline and ethyl 2-bromoacetate to form 2-(3-methoxyphenylamino)-2-oxoethyl bromide. This intermediate is then reacted with sodium hydroxide and benzoic acid to form 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid has been extensively studied for its potential applications in scientific research. One of the primary applications of 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid is as a tool for studying the role of cyclooxygenase-2 (COX-2) in various biological processes. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid can be used to study the role of prostaglandins in various biological processes.

properties

IUPAC Name

2-[2-(3-methoxyanilino)-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-21-12-6-4-5-11(9-12)17-15(18)10-22-14-8-3-2-7-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMNKWWJCSYFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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